[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate is a complex organic compound known for its unique bicyclic structure. This compound is often used in various fields of scientific research due to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate typically involves multiple steps. One common method includes the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the bicyclic structure through a series of cyclization reactions. The final step involves the acetylation of the hydroxyl group to form the acetate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and catalyst presence play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulate protein-protein interactions, and influence cellular signaling pathways. The exact mechanism depends on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid: A derivative of β-(1,2,4-triazol-1-yl)alanine with similar protective groups and reactivity.
N-tert-Butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine: Another compound with a tert-butoxycarbonyl group and a triazole moiety.
Uniqueness
What sets [4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate apart is its unique bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Properties
Molecular Formula |
C14H23NO5 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[2.2.1]heptan-1-yl]methyl acetate |
InChI |
InChI=1S/C14H23NO5/c1-10(16)18-9-14-6-5-13(7-14,8-19-14)15-11(17)20-12(2,3)4/h5-9H2,1-4H3,(H,15,17) |
InChI Key |
YPDMGVPJVTVDJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC12CCC(C1)(CO2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.